![molecular formula C15H13N5O4 B2694778 9-(苯并[d][1,3]二氧杂环戊-5-基)-2-乙基-8-氧代-8,9-二氢-7H-嘌呤-6-羧酰胺 CAS No. 899741-69-6](/img/structure/B2694778.png)

9-(苯并[d][1,3]二氧杂环戊-5-基)-2-乙基-8-氧代-8,9-二氢-7H-嘌呤-6-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

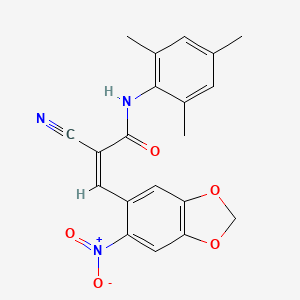

Benzo[d][1,3]dioxol-5-yl is a chemical group found in several organic compounds . It’s a type of methylenedioxybenzene, which is a group of organic compounds consisting of a methylenedioxy functional group attached to a benzene ring . This group is often found in various pharmaceuticals and research chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the benzo[d][1,3]dioxol-5-yl group with other reagents . For example, one study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . For example, one study reported the crystal structure of a compound with a benzo[d][1,3]dioxol-5-yl group .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, one study reported the design, synthesis, and action mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, one study reported the spectroscopic, DFT computations and third-order nonlinear optical studies of a Schiff-based compound incorporating a benzo[d][1,3]dioxole subunit .科学研究应用

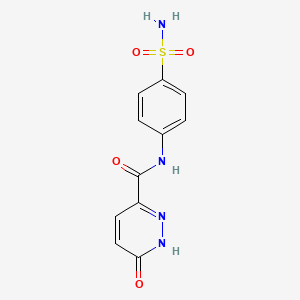

- 9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has demonstrated promising anticancer potential. Researchers have investigated its ability to inhibit tumor growth and metastasis. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and modulates key signaling pathways .

- The compound exhibits antiviral activity against certain viruses. It has been explored as a potential agent against RNA viruses, including influenza and hepatitis C. Its mode of action involves inhibiting viral replication or entry into host cells .

- Inflammation plays a crucial role in various diseases. This compound has been studied for its anti-inflammatory properties. It may suppress pro-inflammatory cytokines and reduce tissue damage in inflammatory conditions .

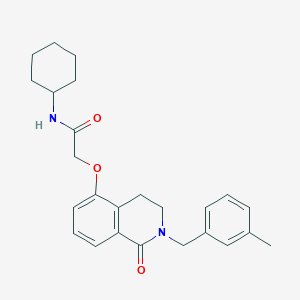

- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Researchers have investigated the neuroprotective effects of this compound. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems .

- Oxidative stress contributes to aging and various diseases. This compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its chemical structure allows it to neutralize reactive oxygen species .

- Histone deacetylases (HDACs) play a role in gene expression regulation. The compound has been used as an intermediate in the synthesis of trithiocarbonates, which are HDAC inhibitors. These inhibitors have potential therapeutic applications in cancer and other diseases .

Anticancer Activity

Antiviral Properties

Anti-Inflammatory Effects

Neuroprotective Potential

Antioxidant Activity

HDAC Inhibition

作用机制

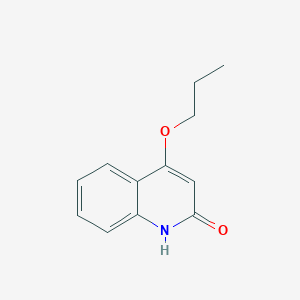

The mechanism of action of similar compounds has been studied in the context of their biological activity . For example, one study reported that a novel auxin receptor agonist had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses .

安全和危害

未来方向

The future directions of research involving similar compounds could involve the design and synthesis of novel derivatives with improved properties . For example, one study indicated that this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists .

属性

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-2-10-17-11(13(16)21)12-14(18-10)20(15(22)19-12)7-3-4-8-9(5-7)24-6-23-8/h3-5H,2,6H2,1H3,(H2,16,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRVAQPTSNFSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2694696.png)

![N-(2,4-dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2694698.png)

![2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2694704.png)

![3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2694713.png)

![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)

![1-(benzo[d]oxazol-2-yl)-N-(4,5-dihydrothiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2694716.png)